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Compound of Interest

Compound Name: AZ683

Cat. No.: B15580366

Get Quote

Alisertib (MLN8237) is a selective and potent oral inhibitor of Aurora A kinase (AURKA), a key

regulator of mitotic progression.[1] Overexpression of AURKA is implicated in the pathogenesis

of various human malignancies, making it a compelling target for cancer therapy. This technical

guide provides an in-depth overview of the discovery, preclinical development, and clinical

evaluation of Alisertib, tailored for researchers, scientists, and drug development professionals.

Data Presentation
In Vitro Potency and Selectivity
Alisertib has demonstrated potent inhibitory activity against Aurora A kinase in both cell-free

and cell-based assays. It exhibits significant selectivity for Aurora A over Aurora B kinase.
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Assay Type Target IC50 (nM) Notes

Cell-free assay Aurora A 1.2

Highly potent

inhibition in a cell-free

system.

Cell-free assay Aurora B 396.5

Over 200-fold

selectivity for Aurora A

over Aurora B.[2]

Cell-based (HeLa) Aurora A - -

Cell-based (HeLa) Aurora B 1,534

High selectivity

maintained in a

cellular context.

Cell-based (HCT-116) - -

200-fold higher

selectivity for Aurora A

over Aurora B in this

colorectal cancer cell

line.[3]

Preclinical Efficacy: In Vitro Cell Proliferation
Alisertib has shown broad anti-proliferative activity across a diverse range of cancer cell lines.

Cell Line Cancer Type Alisertib IC50 (nmol/L)

HCT-116 Colorectal Cancer 15 - 469 (range)

Multiple Myeloma Multiple Myeloma 3 - 1,710[2]

CRL-2396 Peripheral T-cell Lymphoma 80 - 100[4]

TIB-48 Peripheral T-cell Lymphoma 80 - 100[4]

Preclinical Efficacy: In Vivo Xenograft Models
In vivo studies using human tumor xenograft models in mice have demonstrated the anti-tumor

activity of Alisertib.
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Xenograft
Model

Cancer Type
Dosing
Regimen

Tumor Growth
Inhibition (TGI)
(%)

Notes

HCT-116
Colorectal

Cancer

3 mg/kg, once

daily
43.3[5]

Dose-dependent

tumor growth

inhibition

observed.[5]

HCT-116
Colorectal

Cancer

10 mg/kg, once

daily
84.2[5]

HCT-116
Colorectal

Cancer

30 mg/kg, once

daily
94.7[5]

Various Diverse 30 mg/kg >76

Broad anti-tumor

activity across a

diverse set of

xenograft

models.[5]

Multiple

Myeloma

Multiple

Myeloma
15 mg/kg 42[2]

Multiple

Myeloma

Multiple

Myeloma
30 mg/kg 80[2]

Clinical Trial Data: Phase I Dose Escalation
Phase I studies have established the maximum tolerated dose (MTD) and recommended

Phase 2 dose (RP2D) of Alisertib.
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Trial ID /
Reference

Patient
Population

Combination
Agent

MTD/RP2D of
Alisertib

Dose-Limiting
Toxicities
(DLTs)

NCT01923337
Advanced Solid

Tumors
Irinotecan

20 mg twice daily

(days 1-3 and 8-

10 of a 21-day

cycle)[6]

Diarrhea,

dehydration,

neutropenia[6]

Phase I (TAK-

228)

Refractory Solid

Tumors
TAK-228

30 mg twice daily

(days 1-7 of a

21-day cycle)[7]

-

Phase I

(Gemcitabine)

Advanced Solid

Tumors
Gemcitabine

50 mg twice

daily[8][9]
Neutropenia[8]

Clinical Trial Data: Phase II Efficacy
Phase II trials have evaluated the efficacy of Alisertib in various hematological and solid

tumors.
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Trial ID /
Reference

Cancer Type
Treatment
Arm(s)

Overall
Response
Rate (ORR) (%)

Median
Progression-
Free Survival
(PFS) (months)

Friedberg et al.,

2014

Relapsed/Refract

ory Aggressive

B- and T-cell

NHL

Alisertib 50 mg

twice daily for 7

days in 21-day

cycles[10]

27[1][10] -

TBCRC041

(NCT02860000)

Endocrine-

Resistant

Advanced Breast

Cancer

Alisertib

Monotherapy (50

mg on days 1-3,

8-10, 15-17 of a

28-day cycle)[11]

19.6[11] 5.6[11]

TBCRC041

(NCT02860000)

Endocrine-

Resistant

Advanced Breast

Cancer

Alisertib +

Fulvestrant[11]
20.0[11] 5.4[11]

ALISCA-Lung1

Extensive-Stage

Small-Cell Lung

Cancer

Alisertib

Monotherapy or

in combination

with paclitaxel

21-22[12] -

Experimental Protocols
In Vitro Kinase Inhibition Assay (Radiometric)
This protocol describes a general method to determine the in vitro potency of Alisertib against

Aurora A kinase.

Reagents and Materials:

Purified recombinant Aurora A kinase.

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA).
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[γ-³³P]ATP.

Substrate peptide (e.g., Kemptide).

Alisertib (serial dilutions).

P81 phosphocellulose paper.

Scintillation counter.

Procedure:

1. Prepare serial dilutions of Alisertib in the kinase buffer.

2. In a microplate, combine the recombinant Aurora A kinase, substrate peptide, and

Alisertib.

3. Initiate the kinase reaction by adding [γ-³³P]ATP.

4. Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

5. Stop the reaction by spotting the reaction mixture onto P81 phosphocellulose paper.

6. Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-

³³P]ATP.

7. Quantify the incorporated radioactivity using a scintillation counter.

8. Calculate the IC50 value by plotting the percentage of kinase inhibition against the

Alisertib concentration.

Cell Viability (MTT) Assay
This protocol outlines a common method for assessing the effect of Alisertib on cancer cell

proliferation.

Reagents and Materials:

Cancer cell lines of interest.
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Complete cell culture medium.

96-well plates.

Alisertib (stock solution in DMSO).

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS).

Solubilizing agent (e.g., DMSO or a solution of 20% SDS in 50% DMF).

Procedure:

1. Seed cells in a 96-well plate at a predetermined density and allow them to adhere

overnight.

2. Treat the cells with serial dilutions of Alisertib for the desired duration (e.g., 72 hours).

Include a vehicle control (DMSO).

3. After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4

hours at 37°C, allowing for the formation of formazan crystals.

4. Carefully remove the medium and add 100-150 µL of the solubilizing agent to each well to

dissolve the formazan crystals.

5. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

6. Calculate the percentage of cell viability relative to the vehicle control and determine the

IC50 value.

Cell Cycle Analysis via Flow Cytometry
This protocol details the analysis of cell cycle distribution in cells treated with Alisertib.

Reagents and Materials:

Cancer cell lines.

Complete cell culture medium.
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Alisertib.

Phosphate-buffered saline (PBS).

70% ethanol (ice-cold).

Propidium iodide (PI) staining solution (containing RNase A).

Flow cytometer.

Procedure:

1. Seed cells and treat with Alisertib or vehicle control for the desired time (e.g., 24 or 48

hours).

2. Harvest cells by trypsinization and wash with PBS.

3. Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently.

Incubate at -20°C for at least 2 hours.

4. Wash the fixed cells with PBS to remove the ethanol.

5. Resuspend the cells in PI staining solution and incubate for 30 minutes at room

temperature in the dark.

6. Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

7. Use appropriate software to model the cell cycle distribution and quantify the percentage

of cells in G0/G1, S, and G2/M phases.

Immunofluorescence for Mitotic Spindle Analysis
This protocol allows for the visualization of the mitotic spindle and chromosome alignment in

Alisertib-treated cells.

Reagents and Materials:

Cells grown on coverslips.
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Alisertib.

PBS.

Fixative (e.g., 4% paraformaldehyde in PBS).

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS).

Blocking buffer (e.g., 1% BSA in PBS).

Primary antibody against α-tubulin.

Fluorescently labeled secondary antibody.

DAPI (4′,6-diamidino-2-phenylindole) for DNA staining.

Antifade mounting medium.

Fluorescence microscope.

Procedure:

1. Treat cells grown on coverslips with Alisertib or vehicle for the desired time.

2. Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.

3. Wash the cells with PBS.

4. Permeabilize the cells with permeabilization buffer for 10 minutes.

5. Wash with PBS.

6. Block non-specific antibody binding by incubating with blocking buffer for 30-60 minutes.

7. Incubate with the primary antibody against α-tubulin (diluted in blocking buffer) for 1 hour

at room temperature or overnight at 4°C.

8. Wash with PBS.
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9. Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1

hour at room temperature in the dark.

10. Wash with PBS.

11. Counterstain the DNA with DAPI for 5 minutes.

12. Wash with PBS.

13. Mount the coverslips on microscope slides using antifade mounting medium.

14. Visualize the cells using a fluorescence microscope and analyze the morphology of the

mitotic spindle and chromosome alignment.

Mandatory Visualization
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Caption: The Aurora A Kinase signaling pathway during the G2/M phase of the cell cycle.
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Caption: A representative workflow for the discovery and development of a kinase inhibitor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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